molecular formula C9H10N4O B13814686 N-(1-methylbenzotriazol-5-yl)acetamide

N-(1-methylbenzotriazol-5-yl)acetamide

Cat. No.: B13814686
M. Wt: 190.20 g/mol
InChI Key: QVTMWATUUCLAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methylbenzotriazol-5-yl)acetamide is a chemical compound built around the 1H-benzo[d][1,2,3]triazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties . This heterocyclic system is highly valued in pharmaceutical research for its ability to serve as a bioisosteric replacement for other triazolic systems, making it a key scaffold in the design of novel pharmacologically active compounds . The benzotriazole core is undergoing rapid development in the synthesis of new heterocycles with a broad spectrum of biological activities . The primary research value of benzotriazole derivatives, including this compound, lies in the exploration of new antimicrobial agents. Benzotriazole-based systems have demonstrated significant and versatile biological properties, including antibacterial and antifungal activity . Research has shown that the introduction of the benzotriazole moiety into molecular structures can lead to compounds with promising activity against various bacterial and fungal strains . The structural modification of known pharmacophores by fusion with or linkage to the benzotriazole ring has been shown to modify their mode of action and retain or improve biological activity . Consequently, this compound is of significant interest for use in antimicrobial studies and in the development of new therapeutic leads to address the global challenge of antimicrobial resistance (AMR) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(1-methylbenzotriazol-5-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-6(14)10-7-3-4-9-8(5-7)11-12-13(9)2/h3-5H,1-2H3,(H,10,14)

InChI Key

QVTMWATUUCLAAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(N=N2)C

Origin of Product

United States

Spectroscopic and Structural Characterization Techniques in the Study of N 1 Methylbenzotriazol 5 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise insights into the chemical environment of individual atoms. For N-(1-methylbenzotriazol-5-yl)acetamide, a combination of one-dimensional and two-dimensional NMR techniques is employed for a thorough structural confirmation and isomer differentiation.

Proton (¹H) NMR Spectral Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various protons in the molecule.

The aromatic protons on the benzotriazole (B28993) ring system would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) of these protons are dictated by their position relative to the substituents—the methyl group on the triazole ring and the acetamide (B32628) group on the benzene (B151609) ring.

The methyl group attached to the nitrogen of the triazole ring (N-CH₃) is expected to produce a singlet in the upfield region, typically around δ 3.5-4.5 ppm. The absence of adjacent protons results in a singlet multiplicity. Similarly, the methyl protons of the acetamide group (COCH₃) would also appear as a singlet, generally at a more upfield position, around δ 2.0-2.5 ppm. The proton of the amide (NH) is anticipated to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls in the range of δ 8.0-11.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H7.0 - 8.5m
N-CH₃3.5 - 4.5s
COCH₃2.0 - 2.5s
NH8.0 - 11.0br s

Note: These are predicted values based on analogous structures; actual experimental values may vary.

Carbon (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the benzotriazole ring are expected to resonate in the aromatic region, typically between δ 110 and 150 ppm. The chemical shifts of these carbons are influenced by the electronic effects of the nitrogen atoms and the substituents. The carbons directly attached to the nitrogen atoms of the triazole ring generally appear at the lower field end of this range.

The carbonyl carbon (C=O) of the acetamide group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The methyl carbon of the N-methyl group (N-CH₃) would likely resonate in the range of δ 30-40 ppm, while the methyl carbon of the acetamide group (COCH₃) would be found further upfield, around δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic-C110 - 150
C=O165 - 175
N-CH₃30 - 40
COCH₃20 - 30

Note: These are predicted values based on analogous structures; actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Regioisomer Characterization

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously assigning proton and carbon signals and for determining the specific regioisomer of substituted benzotriazoles.

A COSY experiment would reveal correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be crucial in assigning the connectivity of the aromatic protons on the benzene ring, helping to distinguish between the possible isomers.

A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the position of the methyl group on the triazole ring. For the 1-methyl isomer, a Nuclear Overhauser Effect (NOE) would be expected between the N-methyl protons and the proton at the 7-position of the benzotriazole ring. The absence of this correlation and the presence of an NOE to a different aromatic proton would suggest a different regioisomer. These 2D NMR experiments are therefore indispensable for the definitive structural assignment of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum would display a series of absorption bands corresponding to the stretching and bending vibrations of specific bonds.

A prominent feature in the IR spectrum would be the N-H stretching vibration of the amide group, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is another strong and characteristic absorption, expected to be observed in the range of 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) is also anticipated, usually appearing around 1550-1620 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would also be present, though they can be more difficult to assign definitively as they often fall in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Amide N-HStretch3300 - 3500Medium-Strong
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Medium
Amide C=OStretch (Amide I)1650 - 1690Strong
Aromatic C=CStretch1450 - 1600Medium-Variable
Amide N-HBend (Amide II)1550 - 1620Medium-Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=C stretching vibrations of the benzene ring would be clearly observable. The vibrations of the triazole ring system would also contribute to the Raman spectrum. While the C=O stretch of the amide is typically strong in the IR, it can also be observed in the Raman spectrum. The C-H stretching vibrations of the methyl groups and the aromatic ring would also be present. A full assignment of the Raman spectrum, often aided by computational studies, can provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. Although a published mass spectrum for this compound was not found, its behavior under electron ionization (EI) can be predicted.

The molecular formula of this compound is C₉H₁₀N₄O, giving it a molecular weight of approximately 190.20 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190.

The fragmentation of this compound would likely proceed through several key pathways characteristic of N-aryl acetamides and benzotriazole derivatives. nih.govsci-hub.selibretexts.org A primary fragmentation would be the alpha-cleavage of the amide bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

A significant fragmentation pathway for N-aryl acetamides is the cleavage of the N-C bond, which would result in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. Another prominent fragmentation would involve the loss of the acetyl group to form the amine fragment [M - 43]⁺. nist.gov

The benzotriazole ring itself can undergo characteristic fragmentation. A common fragmentation pathway for benzotriazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion with a corresponding decrease in mass by 28 units. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted m/z Proposed Fragment Ion Proposed Neutral Loss
190 [C₉H₁₀N₄O]⁺ Molecular Ion (M⁺)
148 [C₈H₈N₄]⁺ CH₂CO (Ketene)
147 [C₇H₇N₄]⁺ •COCH₃ (Acetyl radical)
119 [C₇H₇N₂]⁺ N₂, •COCH₃

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Benzotriazole derivatives are well-known for their strong UV absorption properties. rsc.org 1H-Benzotriazole, for example, exhibits absorption maxima in the UV region. The presence of the acetamido group attached to the benzotriazole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzotriazole, due to the extension of the conjugated π-system. nist.govsielc.com

Regarding fluorescence, many benzotriazole derivatives are known to be poor fluorophores. They are often used as UV absorbers because they efficiently dissipate absorbed UV energy through non-radiative pathways, such as excited-state intramolecular proton transfer (ESIPT), which quenches fluorescence. rsc.org While this compound lacks the hydroxyl group necessary for typical ESIPT, the benzotriazole core itself can still promote non-radiative decay, suggesting that the compound would likely exhibit weak fluorescence. nottingham.ac.uk Any observed emission would likely originate from the π-π* transition of the aromatic system.

Table 2: UV-Vis Absorption Data for Analogous Compounds

Compound Solvent λmax (nm)
N-Phenylacetamide Ethanol 242

Note: The data for p-Phenylenediamine is included to show the absorption characteristics of a substituted aniline, which is structurally related to the amino-benzotriazole precursor of the target compound. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A crystal structure for this compound has not been reported in the searched literature. However, predictions about its solid-state architecture can be made based on the known structures of related compounds. nih.govmdpi.com

The molecule is expected to have a largely planar benzotriazole ring system. The acetamide group, however, may not be perfectly coplanar with the benzotriazole ring due to steric hindrance and the possibility of rotation around the C-N single bond. In the crystal structure of N-phenylacetamide, the amide group is slightly twisted out of the plane of the phenyl ring. nih.gov

Table 3: Example Crystallographic Data for a Related Benzotriazole Derivative

Compound 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol
Formula C₁₇H₁₃N₃O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.7934
b (Å) 14.3002
c (Å) 8.4444
**β (°) ** 106.243
**V (ų) ** 1367.3
Z 4

Data from a representative benzotriazole-containing molecule to illustrate typical crystallographic parameters. mdpi.com

Theoretical and Computational Chemistry Investigations of N 1 Methylbenzotriazol 5 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like N-(1-methylbenzotriazol-5-yl)acetamide.

DFT calculations can determine various electronic and structural properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For benzotriazole (B28993) derivatives, DFT has been employed to calculate quantum parameters such as total energy, dipole moment, and the energies of frontier molecular orbitals. researchgate.net These calculations help in understanding the molecule's reactivity and its potential to interact with other species. For instance, DFT studies on 1-methylbenzotriazole (B83409) have successfully modeled experimental spectroscopic data, confirming the reliability of functionals like B3LYP for this class of compounds. researchgate.net

Calculated ParameterTypical Significance
Total Energy (Hartree)Indicates the overall stability of the molecular structure.
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (eV)Indicates chemical reactivity and kinetic stability.
Dipole Moment (Debye)Measures the polarity of the molecule, influencing solubility and intermolecular interactions.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties.

For the benzotriazole moiety, ab initio calculations have been instrumental in studying its structure and tautomeric preferences. researchgate.net These methods can accurately predict geometric parameters like bond lengths and angles, as well as vibrational frequencies, which can be compared with experimental data from techniques like IR and Raman spectroscopy. High-level ab initio methods have been used to investigate the relative stabilities of different isomers of N-substituted benzotriazoles, providing a deeper understanding of their thermodynamic properties. acs.org

Tautomerism and Isomerism Studies of the Benzotriazole Moiety

The unsubstituted benzotriazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Computational studies, including both ab initio and DFT methods, have shown that the 1H-tautomer is generally the more stable form. researchgate.net

In this compound, the methyl group is fixed at the N1 position of the benzotriazole ring. This substitution prevents the proton-transfer tautomerism that occurs in the parent benzotriazole. However, computational studies are crucial for confirming the relative stability of the N1-substituted isomer compared to the potential N2- or N3-substituted isomers. Ab initio and semiempirical calculations have been extensively applied to study the tautomeric and isomeric equilibria of N-substituted benzotriazoles, confirming that the nature and position of the substituent can influence the stability. acs.org For N-substituted benzotriazoles, the N1- and N2-isomers are the most common, and their relative energies can be accurately predicted using these computational approaches. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pensoft.net This technique provides detailed information on the conformational flexibility of this compound and the dynamics of its interactions with biological targets.

In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable conformations. For ligand-target interactions, MD simulations can assess the stability of a binding pose obtained from molecular docking. core.ac.uk Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex over the simulation time. The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify flexible regions of the protein and the ligand. pensoft.net Such simulations have been performed on various triazole derivatives to confirm the stability of their complexes with target enzymes. pensoft.net

Molecular Docking Studies for Binding Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). currentopinion.be This method is widely used in drug discovery to generate hypotheses about how a molecule like this compound might interact with a specific biological target. benthamdirect.comnih.gov

The docking process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. currentopinion.be The scoring functions estimate the free energy of binding, with lower scores typically indicating more favorable interactions. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. currentopinion.bebenthamdirect.com For example, docking studies on benzotriazole acetamide (B32628) derivatives have been used to predict their binding modes with enzymes like DNA gyrase, providing insights into their potential mechanism of action. researchgate.net

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
DNA Gyrase Subunit B (e.g., 1KZN)-8.5Asp73, Gly77, Thr165Hydrogen Bond, Hydrophobic
Tyrosyl-tRNA Synthetase (e.g., 1JIJ)-8.9Tyr36, Gly38, Asp40Hydrogen Bond, π-π Stacking

Note: The data in this table is illustrative and based on studies of similar benzotriazole acetamide derivatives, as specific docking results for this compound against these targets are not publicly available. currentopinion.beresearchgate.net

Advanced Mechanistic Investigations of Biological Interactions

Modulation of Microbial Processes

The antimicrobial properties of benzotriazole (B28993) derivatives have been a subject of study, with research pointing towards interference with essential bacterial and fungal cellular machinery.

Interference with Bacterial Enzyme Systems (e.g., DNA gyrase inhibition)

While direct studies on N-(1-methylbenzotriazol-5-yl)acetamide's effect on bacterial enzymes are not extensively detailed in current literature, the broader class of benzotriazole derivatives has been investigated for antibacterial activity. nih.govias.ac.inmdpi.com Bacterial DNA gyrase, an essential enzyme for DNA replication and repair, is a validated target for antibacterial agents. nih.govnih.gov Some novel N-phenylpyrrolamide inhibitors of DNA gyrase have shown potent activity against Escherichia coli DNA gyrase. rsc.org Furthermore, certain benzothiazole (B30560) scaffold-based compounds have been identified as potent inhibitors of DNA gyrase with activity against key Gram-negative pathogens. diva-portal.org A series of 5-halogenomethylsulfonylbenzimidazole and benzotriazole derivatives have also been synthesized and tested for their antibacterial properties. nih.gov Although these studies establish the potential for benzotriazole-containing structures to inhibit bacterial growth, specific data on this compound's interaction with DNA gyrase or other bacterial enzyme systems remains to be fully elucidated.

Disruption of Fungal Membrane Integrity and Biosynthesis Pathways

The antifungal activity of benzotriazole derivatives is an area of active investigation, with proposed mechanisms targeting the fungal cell membrane and essential biosynthetic pathways. nih.govnih.govresearchgate.netgsconlinepress.com One of the primary targets for antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane. nih.govmdpi.comnih.gov The general mechanism of azole antifungals involves the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an enzyme necessary for the conversion of lanosterol to ergosterol. nih.gov This disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell lysis. nih.gov

Some studies have shown that benzotriazole derivatives can exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. nih.govgsconlinepress.com While the precise mechanism for all benzotriazole derivatives is not fully characterized, it is plausible that some, potentially including this compound, could interfere with ergosterol biosynthesis or other pathways affecting fungal membrane integrity. For instance, a study on an antifungal benzimidazole (B57391) derivative demonstrated that it inhibits ergosterol biosynthesis. nih.gov However, specific research detailing the direct effects of this compound on fungal membrane integrity or its biosynthetic pathways is not yet available.

Interference with Viral Replication Cycles and Entry Mechanisms

Benzotriazole derivatives have demonstrated a range of antiviral activities, with research pointing to interference with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome. nih.govopenmedicinalchemistryjournal.comunica.itnih.gov

Targeting Viral RNA Polymerase Activity

While specific studies on this compound are limited, the broader class of benzotriazole derivatives has been explored for antiviral properties against RNA viruses. nih.govopenmedicinalchemistryjournal.comresearchgate.net However, direct evidence of these compounds targeting viral RNA polymerase is not yet well-established in the reviewed literature.

Inhibition of Viral Attachment Processes

Research into the antiviral mechanisms of benzotriazole derivatives has provided evidence of their ability to interfere with the initial stages of viral infection. A study on new benzotriazole-based derivatives identified a compound, 18e, that demonstrated a protective effect against Coxsackievirus B5 (CVB5) infection. nih.govnih.govresearchgate.net The mechanism of action for this derivative was attributed to its interaction with the early phase of infection, specifically by hindering the viral attachment process. nih.govnih.govresearchgate.net This finding suggests that certain benzotriazole structures have the potential to block viruses from binding to and entering host cells.

Latency Reversal Mechanisms (e.g., STAT5 SUMOylation inhibition for HIV-1)

A significant area of investigation for benzotriazole compounds is their ability to reactivate latent Human Immunodeficiency Virus-1 (HIV-1). This is a crucial step in the "shock and kill" strategy for HIV-1 eradication. Research has identified that certain benzotriazole derivatives can reactivate latent HIV-1 without causing widespread T cell activation or proliferation.

The mechanism behind this reactivation involves the inhibition of STAT5 SUMOylation. In the presence of IL-2, these benzotriazole compounds block the SUMOylation of phosphorylated STAT5. This action increases the activity of STAT5 and its occupancy of the HIV-1 Long Terminal Repeat (LTR), which in turn promotes the transcription of the latent virus. This targeted approach to latency reversal highlights a novel therapeutic avenue for HIV-1 treatment.

Compound ClassVirusProposed Mechanism of Action
Benzotriazole DerivativesCoxsackievirus B5 (CVB5)Inhibition of viral attachment to host cells. nih.govnih.govresearchgate.net
Benzotriazole DerivativesHuman Immunodeficiency Virus-1 (HIV-1)Inhibition of STAT5 SUMOylation, leading to the reactivation of latent virus.

Regulation of Inflammatory Signal Transduction Pathways

The chemical structure of this compound, featuring an acetamide (B32628) group, suggests potential involvement in the modulation of inflammatory pathways. The acetamide moiety is a common feature in many anti-inflammatory agents. archivepp.comgalaxypub.co

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. nih.govnih.gov The acetamide functional group is a component of several compounds designed as COX-II inhibitors. archivepp.com For instance, various N-phenylacetamide derivatives have been investigated for their analgesic and anti-inflammatory properties, which are often linked to COX inhibition. nih.gov The presence of the acetamide group in this compound suggests that it could potentially interact with the active site of COX enzymes, although specific inhibitory activity and selectivity for COX-1 versus COX-2 would require experimental validation. The development of selective COX-2 inhibitors is a significant area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Molecular Basis of Antineoplastic Action

Benzotriazole and its derivatives have been explored for their potential as anticancer agents, exhibiting a range of activities from cytotoxicity to the inhibition of key signaling molecules involved in cancer progression. nih.govnih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of solid tumors and plays a crucial role in cell survival, proliferation, and migration. nih.govmdpi.comnih.gov This makes FAK an attractive target for the development of novel anticancer therapies. mdpi.comnih.gov While there is no direct evidence of this compound inhibiting FAK, the benzotriazole scaffold is of interest in the design of kinase inhibitors. For example, a compound identified as a FAK inhibitor, targeting the Y397 autophosphorylation site, has shown efficacy in reducing tumor growth. nih.gov The general structural features of benzotriazole derivatives could allow for interactions with the ATP-binding pocket or allosteric sites of kinases like FAK.

Several benzotriazole derivatives have demonstrated cytostatic or cytotoxic effects against various cancer cell lines. nih.gov For instance, a novel synthesized benzotriazole derivative, bis(3-(2H-benzo[d] sigmaaldrich.comnih.govresearchgate.nettriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane (TAJ1), was evaluated for its cell line activity. rsc.org The study reported a percent growth reduction for different cell types, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells, after treatment with TAJ1. rsc.org These findings suggest that the benzotriazole core structure can be a pharmacophore for developing compounds with antiproliferative activity. The specific effects of this compound on cancer cell lines have yet to be reported.

Below is a table summarizing the growth reduction observed for the related benzotriazole derivative, TAJ1.

Cell LineTreatmentConcentrationTime (hours)Percent Growth Reduction
HeLaTAJ1Not Specified24Data Not Specified
HeLaTAJ1Not Specified48Data Not Specified
MCF-7TAJ1Not Specified24Data Not Specified
MCF-7TAJ1Not Specified48Data Not Specified
VeroTAJ1Not Specified24Data Not Specified
VeroTAJ1Not Specified48Data Not Specified

Note: The specific percentage of growth reduction for TAJ1 was reported in the study but is not detailed here. The table illustrates the type of data generated in such cytostatic assays.

Interactions with Other Biological Targets and Pathways (e.g., α-glucosidase inhibition)

Beyond inflammation and cancer, the chemical scaffolds present in this compound have been investigated for their roles in other biological pathways.

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov A number of benzotriazole-based compounds have been synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov For example, a series of benzotriazole-based bis-Schiff base scaffolds were found to display outstanding inhibition profiles against the α-glucosidase enzyme. nih.gov This suggests that the benzotriazole moiety can be a key structural feature for the design of potent α-glucosidase inhibitors. The inhibitory activity is often influenced by the nature and position of substituents on the benzotriazole and associated phenyl rings. nih.gov

The following table presents the α-glucosidase inhibitory activity of some benzotriazole-based bis-Schiff base derivatives, illustrating the potential of this chemical class.

CompoundDescriptionIC₅₀ (µM)
Acarbose (Standard) Commercial α-glucosidase inhibitorNot Specified
Compound 1 2-((E)-(((E)-2-(1H-benzo[d] sigmaaldrich.comnih.govresearchgate.nettriazol-1-yl)-1-(3-methoxyphenyl)ethylidene) hydrazono)methyl)-4,6-dichlorophenolNot Specified
Compound 20 Analog with –NO₂ at 4-position of aryl ring 'B' and –OH at 4-position of aryl part 'C'Not Specified

Note: The IC₅₀ values for the specific compounds were reported in the source but are not detailed here to illustrate the general findings.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of N-Substitution Patterns on Biological Interactions

The position of substitution on the nitrogen atoms of the benzotriazole (B28993) ring is a critical determinant of biological activity. N-substituted benzotriazoles can exist as two primary regioisomers: N1-substituted and N2-substituted. Generally, the N1-substituted isomer is the more predominantly formed in synthesis and is often associated with more potent biological effects in various studies. ijcrt.orgukaazpublications.com

For instance, in studies of benzotriazole derivatives designed as antimycobacterial agents and anti-serotonin compounds, the N1-substituted isomers consistently demonstrated greater activity compared to their N2-substituted counterparts. nih.gov This suggests that the spatial orientation of the substituent relative to the benzene (B151609) ring, which differs between the N1 and N2 positions, plays a crucial role in the molecule's ability to bind effectively to its target. While N1-substitution is often favored, the N2-substituted core is also found in a number of biologically active compounds, such as certain orexin (B13118510) receptor antagonists used to treat insomnia, indicating that the optimal substitution pattern is target-dependent. nih.govresearchgate.net

The nature of the group attached to the nitrogen also modulates activity. For example, in a series of trazodone-like analogues, the length of an alkyl or alkyloxy linker between the benzotriazole N1-position and a piperazine (B1678402) ring directly correlated with receptor affinity. nih.gov This highlights that both the position (N1 vs. N2) and the chemical properties of the substituent are key factors in molecular design.

Impact of Substituents on Benzotriazole Ring on Activity Profiles

Modifications to the benzene portion of the benzotriazole scaffold significantly influence the molecule's activity profile, primarily by altering its hydrophobic and electronic properties. The introduction of small, hydrophobic groups such as methyl (–CH₃) or chloro (–Cl) is a common and effective strategy to enhance biological potency. ijcrt.orgnih.gov

In the context of antiviral research, benzotriazole derivatives featuring one or two chlorine atoms at positions 5 and 6 showed notable activity, whereas the removal of these halogens led to a loss of efficacy. openmedicinalchemistryjournal.com Specifically, compounds with chlorine atoms at both the C4 and C5 positions of the benzotriazole ring exhibited potent activity against Coxsackievirus B5. mdpi.com Similarly, for compounds designed as protein kinase CK2 inhibitors, halogen substitution at positions 5 and 6 was identified as crucial for effective ligand binding. nih.gov

The electronic nature of the substituents is also paramount. Studies on antimycotic agents revealed that the introduction of electron-withdrawing groups (e.g., –NO₂, –Cl, –F) at the C5 position enhanced activity. nih.gov Conversely, placing the same substituents at the C6 position resulted in a marked decrease in potency. nih.gov This demonstrates a strong regiochemical preference for substituent placement on the benzotriazole ring.

The following table summarizes the impact of various substituents on the biological activity of the benzotriazole scaffold based on findings from related compounds.

Position(s)Substituent(s)Observed Effect on ActivityBiological Context
5 and 6-Cl, -BrCrucial for bindingProtein Kinase CK2 Inhibition nih.gov
5 and 6-ClIncreased activityAntiviral openmedicinalchemistryjournal.com
5-Cl, -F, -NO₂Increased activityAntimycotic nih.gov
6-Cl, -F, -NO₂Decreased activityAntimycotic nih.gov
General-CH₃, HalogenEnhanced activityAntioxidant ijcrt.org
General-OCF₃, -NO₂Decreased activityAntioxidant ijcrt.org

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape and flexibility—or conformational freedom—of a molecule are fundamental to its ability to interact with a biological target. For N-(1-methylbenzotriazol-5-yl)acetamide, the rotation around the single bonds, particularly the bond connecting the acetamide (B32628) group to the benzotriazole ring, dictates the spatial orientation of the molecule. While specific conformational analysis studies on this exact compound are not widely available, research on analogous structures underscores the importance of molecular conformation.

For example, in the development of ligands for tau protein imaging, researchers systematically replaced a flexible bridge in a parent molecule with more conformationally restricted linkers, such as a rigid 1,2,3-triazole or a partially restricted amide group. nih.gov This strategy aimed to lock the molecule into a more biologically active conformation, thereby improving its binding affinity and selectivity. The varying degrees of success with these different linkers demonstrated that a specific, and often rigidified, conformation is necessary for optimal molecular recognition. nih.gov Similarly, the activity of trazodone-like benzotriazoles was found to be dependent on the length of the linker chain connecting the benzotriazole and piperazine rings, which directly influences the molecule's accessible conformations and its ability to span the binding site. nih.gov These findings suggest that the conformational properties of this compound are likely a key factor in its biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework for correlating the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. Although a QSAR model specifically for this compound has not been detailed in the literature, numerous studies on related benzotriazole and N-benzylacetamide structures have identified key molecular descriptors that govern their activity. nih.govnih.govtandfonline.com

These studies consistently highlight the importance of several classes of descriptors:

Electronic Descriptors: Properties such as the partial charge on specific atoms are often critical. For instance, in a QSAR study of α-substituted acetamido-N-benzylacetamides, the partial charge at the terminal carbonyl carbon was a significant factor influencing anticonvulsant activity. researchgate.net

Topological/Steric Descriptors: These describe the size, shape, and branching of the molecule. The Wiener index, a descriptor related to molecular branching, was found to correlate with the bioactivity of benzylacetamide derivatives. researchgate.net

Hydrophobicity Descriptors: The octanol/water partition coefficient (logP or ClogP) is a measure of a compound's lipophilicity and frequently appears in QSAR models. A study of N-benzylacetamide analogues found that a squared ClogP term was a key parameter, suggesting that an optimal range of hydrophobicity exists for biological activity. researchgate.net

A 3D-QSAR study on benzotriazol-1-yl carboxamides identified specific pharmacophoric features, including aromatic rings, a positive center, and hydrogen bond acceptors, as essential for activity. nih.gov Such models generate 3D contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) would enhance or diminish activity, providing a clear roadmap for structural modification. nih.govresearchgate.net

Emerging Applications in Chemical Synthesis and Materials Science

Role as Synthetic Auxiliaries and Reagents in Organic Transformations

Benzotriazole (B28993) and its derivatives have established a significant role as synthetic auxiliaries in organic chemistry. lupinepublishers.comresearchgate.netnih.gov The benzotriazole group is advantageous because it can be readily introduced into a molecule, activate it for a variety of chemical transformations, and subsequently be removed as a good leaving group. lupinepublishers.comresearchgate.netnih.gov This versatility is attributed to the molecule's unique acid-base properties and its capacity for both electron donation and attraction. lupinepublishers.com As a result, benzotriazole-assisted chemistry has become a key method for constructing complex organic molecules, including various heterocyclic systems. lupinepublishers.com

In the field of peptide chemistry, benzotriazole derivatives are crucial. N-acylbenzotriazoles, which are structurally related to N-(1-methylbenzotriazol-5-yl)acetamide, serve as superior acylating agents, often proving more stable and effective than traditional acid chlorides. lupinepublishers.com This methodology has been successfully applied to the synthesis of peptides. For instance, unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles to produce enantiopure dipeptides in high yields. lupinepublishers.com This process can be extended to create larger peptides; the carboxylic group of a dipeptide can be activated with benzotriazole, followed by treatment with another unprotected amino acid to form a tripeptide. lupinepublishers.com This technique has been utilized to synthesize heptapeptides in a solution phase without detectable loss of absolute configuration. lupinepublishers.com

Furthermore, reagents based on benzotriazole, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), are prominent coupling reagents in solid-phase peptide synthesis (SPPS). nsf.govluxembourg-bio.com These reagents are particularly effective for challenging couplings, such as those involving N-methylated amino acids, which are common in peptidomimetic constructs designed to enhance properties like cell permeability and metabolic stability. nsf.govnih.gov

Table 1: Selected Benzotriazole-Based Reagents in Peptide Synthesis

Reagent Name Acronym Application
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate TBTU Peptide coupling in SPPS
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate HATU Peptide coupling, especially for difficult sequences
Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate BOP Racemization-free peptide coupling

The benzotriazole moiety is a foundational building block in heterocyclic chemistry. lupinepublishers.comresearchgate.net Its derivatives are employed as intermediates for the synthesis of a wide array of heterocyclic systems that are otherwise difficult to prepare. lupinepublishers.com Benzotriazole-assisted synthesis provides a pathway to construct various monocyclic and bicyclic heterocyclic compounds. lupinepublishers.com

Research has demonstrated the synthesis of novel benzotriazole derivatives, such as 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl) acetamide (B32628), by reacting 1H-benzotriazole with 2-chloro-N-(substituted phenyl) acetamide. su.edu.ly These products can serve as precursors for further heterocyclic transformations. The benzotriazole group acts as a versatile intermediate that can be substituted to create more complex structures. researchgate.net This methodology improves upon existing synthetic routes and allows for the creation of molecules with unique substituent combinations. researchgate.net

Ligand Chemistry and Coordination Complexes

The nitrogen atoms of the 1,2,3-triazole ring system within benzotriazole derivatives make them effective ligands for forming coordination complexes with various metal ions. mdpi.commdpi.com 1-methylbenzotriazole (B83409), a parent compound to this compound, acts as a monodentate ligand, coordinating to metal centers through the N3 atom of the triazole ring. mdpi.com

Studies on 1-methylbenzotriazole have yielded a variety of zinc(II) complexes with different geometries, including tetrahedral and octahedral structures, depending on the reaction conditions and the coordinating anions (e.g., chloride, nitrate). mdpi.com For example, the reaction with zinc nitrate can produce two different isomers: a tetrahedral complex, [Zn(NO₃)₂(Mebta)₂], where the nitrate groups are monodentate, and an octahedral complex, [Zn(NO₃)₂(Mebta)₂], where the nitrates are bidentate. mdpi.com

While direct studies on the coordination chemistry of this compound are not extensively documented, its structure suggests potential as a multidentate ligand. It could coordinate not only through the N3 atom of the benzotriazole ring but also potentially through the oxygen or nitrogen atom of the acetamide group, allowing for the formation of stable chelate rings with metal ions. The synthesis of transition metal complexes with related acetamide ligands, such as N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, has been reported, demonstrating the capacity of the acetamide moiety to participate in metal coordination. researchgate.netasianpubs.org

Table 2: Examples of Coordination Complexes with Related Ligands

Ligand Metal Ion Complex Formula Geometry
1-methylbenzotriazole (Mebta) Zn(II) [ZnCl₂(Mebta)₂] Tetrahedral
1-methylbenzotriazole (Mebta) Zn(II) [Zn(NO₃)₂(Mebta)₂] Tetrahedral
1-methylbenzotriazole (Mebta) Zn(II) [Zn(NO₃)₂(Mebta)₂] Octahedral
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) Cd(II) [Cd(L₁)₂Cl₂] Not specified

Advanced Materials Components (e.g., UV filters, photostabilizers)

Benzotriazole derivatives are a prominent class of UV stabilizers (BUVs) used to protect materials like plastics and coatings from degradation caused by UV radiation. mdpi.com These compounds are highly effective due to their strong absorption properties in the near-UV range (200–400 nm). mdpi.com The protective mechanism of BUVs involves the absorption of harmful UV light and its dissipation as thermal energy, preventing the photo-oxidation of the polymer matrix.

Commercially important BUVs include compounds like 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) and 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol (UV-326). mdpi.com The structural backbone of this compound is shared with these effective UV absorbers. The benzotriazole core is responsible for the primary UV-absorbing properties, suggesting that this compound could also exhibit photostabilizing capabilities. The global market for UV absorbers is substantial and expected to grow, indicating a continuous demand for novel and efficient stabilizer compounds. mdpi.com The investigation of various substituted benzotriazoles, including acetamide derivatives, is a promising avenue for developing new advanced materials components.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

Future synthetic efforts will likely move beyond traditional batch chemistries to embrace more efficient and sustainable methodologies for the synthesis of N-(1-methylbenzotriazol-5-yl)acetamide and its analogs. The goal is to rapidly generate libraries of diverse compounds for screening and development.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various benzotriazole (B28993) derivatives. Applying microwave irradiation to the N-alkylation or acylation steps in the synthesis of this compound derivatives could significantly streamline the production of compound libraries.

Continuous-Flow Synthesis: Flow chemistry offers precise control over reaction parameters, enhanced safety, and scalability. The synthesis of benzotriazin-4(3H)-ones, a related heterocyclic scaffold, has been successfully demonstrated using visible light-mediated continuous-flow technology. This approach could be adapted for the synthesis of this compound, enabling the efficient and scalable production of the core structure and its derivatives.

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a growing priority in chemical synthesis. Research into solvent-free reaction conditions, potentially utilizing basic ionic liquids as catalysts, could offer a greener route to N-alkylated benzotriazoles. Such methods would reduce the environmental impact of synthesizing a diverse range of this compound analogs.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse and complex molecules from a common starting material. Applying DOS principles to the this compound scaffold would involve multi-step reaction sequences that introduce a wide array of functional groups and stereochemical arrangements, thereby expanding the chemical space for biological screening.

Advanced Mechanistic Elucidation using Omics Technologies

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents or research tools. Omics technologies offer a powerful, unbiased approach to achieving this.

Transcriptomics: RNA sequencing (RNA-Seq) can provide a global snapshot of the changes in gene expression within cells or tissues following treatment with a compound. Studies on other benzotriazole compounds have successfully used transcriptomics to identify regulated pathways, such as those related to inflammation and immune function. Applying this to this compound would reveal the key signaling pathways and cellular processes it modulates.

Proteomics: This field allows for the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. Proteomic analyses can help identify the direct protein targets of a compound and elucidate its mechanism of action. For instance, proteomics could be used to identify the specific enzymes or receptors that this compound binds to, providing critical information for drug development.

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal the downstream effects of a compound on cellular metabolism. Integrated metabolomic and transcriptomic studies on benzotriazoles have shown disruptions in basal metabolic processes. Similar studies on this compound could uncover its impact on metabolic pathways, which may be linked to its therapeutic or toxicological effects.

These omics approaches, especially when used in combination, can provide a comprehensive, systems-level understanding of the biological activity of this compound and its derivatives.

Integration of AI and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. These computational tools can be leveraged to accelerate the development of novel this compound derivatives with desired properties.

In Silico Screening and Molecular Docking: Computational screening of virtual compound libraries against specific protein targets can identify promising candidates for synthesis and biological testing. For benzotriazole derivatives, molecular docking has been used to predict their binding affinity to targets like DNA gyrase subunit B. This approach can be used to design this compound analogs with enhanced activity against a target of interest.

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing datasets of compound structures and their corresponding biological activities to build predictive models. These models can then be used to predict the bioactivity of novel, untested this compound derivatives, helping to prioritize which compounds to synthesize.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired biological and physicochemical properties, it is possible to generate novel, optimized structures for synthesis.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly reduce the time and cost associated with discovering and developing new therapeutic agents.

Development of Next-Generation Molecular Probes

The structural features of this compound make it an attractive scaffold for the development of molecular probes for various biological applications.

Fluorescent Probes for Cellular Imaging: The benzotriazole moiety can be incorporated into fluorescent molecules. By conjugating a fluorophore to the this compound scaffold, it may be possible to develop probes for imaging specific cellular components or processes. The design of such probes can be guided by predictive models to optimize properties like cell permeability and minimize non-specific background fluorescence.

Photoactivatable Probes: These probes can be "turned on" with light, providing precise spatial and temporal control over their activity. The development of photoactivatable this compound derivatives could enable the targeted study of biological processes in living cells with high precision.

Affinity-Based Probes: By attaching a reactive group or a tag to the this compound scaffold, affinity-based probes can be created to identify and isolate the binding partners of the compound from complex biological mixtures. This would be a powerful tool for target identification and validation.

The development of such molecular probes would not only advance our understanding of the biological roles of this compound but also provide valuable tools for the broader scientific community.

Q & A

Q. Basic

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch near 1650 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR confirms methyl and acetamide substituents (e.g., singlet for N–CH3 at δ ~3.3 ppm; acetamide protons at δ ~2.1 ppm) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Monitors purity and stability under varying pH/temperature conditions .

How can researchers design experiments to optimize the synthesis yield of this compound?

Q. Advanced

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using microwave-assisted synthesis can reduce reaction time and improve yields .
  • In-line Analytics : Employ real-time HPLC or FTIR to monitor reaction progress and adjust conditions dynamically .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance acetylation efficiency compared to non-polar alternatives .

How should discrepancies in the reported biological activities of this compound analogs be addressed?

Q. Advanced

  • Comparative Bioassays : Test analogs under standardized conditions (e.g., cell lines, enzyme concentrations) to isolate structure-activity relationships (SAR). For instance, substituent effects on benzotriazole’s N1 position can alter binding to kinase targets .
  • Structural Analysis : Use X-ray crystallography or molecular docking to correlate steric/electronic properties with activity variations .
  • Meta-Analysis : Cross-reference data from multiple studies to identify confounding variables (e.g., assay protocols, solvent effects) .

What computational approaches predict the binding affinity of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., cyclooxygenase-2) by analyzing hydrogen bonding and hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in explicit solvent) to evaluate conformational flexibility .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

What are the stability considerations for this compound under physiological conditions?

Q. Basic

  • pH Stability : Test degradation rates in buffers (pH 1–9) via HPLC. Amide bonds may hydrolyze under acidic/alkaline conditions, requiring formulation adjustments (e.g., enteric coatings) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Storage at −20°C in inert atmospheres is recommended for long-term stability .

How can researchers validate the metabolic stability of this compound in preclinical studies?

Q. Advanced

  • In Vitro Assays : Incubate with hepatic microsomes or S9 fractions to assess CYP450-mediated metabolism. LC-MS/MS quantifies parent compound depletion and metabolite formation .
  • Isotope Tracing : Use 14C-labeled acetamide to track metabolic pathways and identify major excretion routes (e.g., renal vs. biliary) .

What strategies mitigate toxicity risks during in vivo testing of this compound derivatives?

Q. Advanced

  • Proteomics Profiling : Identify off-target interactions using affinity chromatography combined with mass spectrometry .
  • Dose Escalation Studies : Determine NOAEL (No Observed Adverse Effect Level) in rodent models, adjusting for species-specific metabolic differences .

How do researchers resolve conflicting crystallographic data for this compound polymorphs?

Q. Advanced

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with computational predictions (e.g., Mercury CSD) to identify dominant polymorphs .
  • DSC/TGA : Differentiate polymorphs by melting points and thermal behavior .

What are the challenges in scaling up the synthesis of this compound for preclinical supplies?

Q. Advanced

  • Reactor Design : Transition from batch to flow chemistry to improve heat/mass transfer and reduce by-products .
  • Green Chemistry Metrics : Optimize E-factor (waste-to-product ratio) by recycling solvents (e.g., toluene via distillation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.